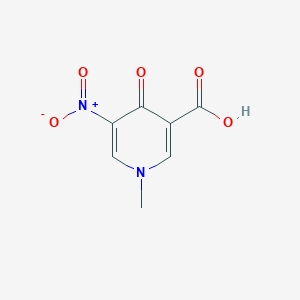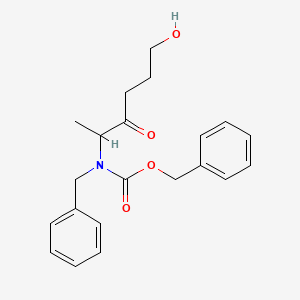
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is a chiral compound that features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy group on a hexanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Hexanone Backbone: The hexanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective reduction or hydroxylation reactions.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Scientific Research Applications
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone: The enantiomer of the compound with different stereochemistry.
2-(Benzyl-Cbz-amino)-3-hexanone: Lacks the hydroxy group.
2-(Benzyl-amino)-6-hydroxy-3-hexanone: Lacks the Cbz protection.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)-6-hydroxy-3-hexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and protected amino group make it a valuable intermediate in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
benzyl N-benzyl-N-(6-hydroxy-3-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C21H25NO4/c1-17(20(24)13-8-14-23)22(15-18-9-4-2-5-10-18)21(25)26-16-19-11-6-3-7-12-19/h2-7,9-12,17,23H,8,13-16H2,1H3 |
InChI Key |
LHXDPHNPCKFXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCO)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
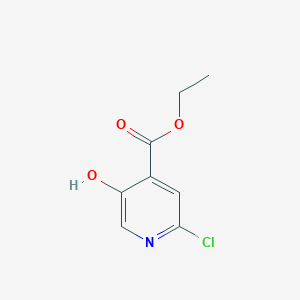

![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
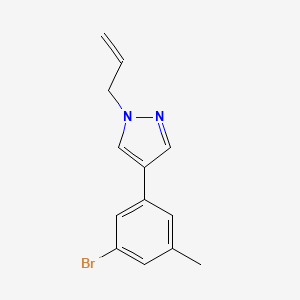

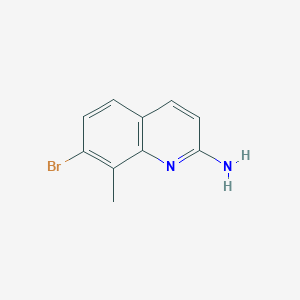
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)

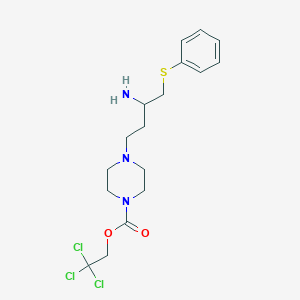

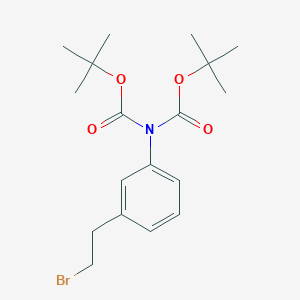
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
